1-Naphthalenesulfonic acid, 3,6-dinonyl-
Overview
Description
1-Naphthalenesulfonic acid, 3,6-dinonyl- is an organic compound belonging to the class of naphthalenesulfonic acids. It is characterized by the presence of two nonyl groups attached to the naphthalene ring at positions 3 and 6, and a sulfonic acid group at position 1. This compound is known for its applications in various industrial processes, particularly as a surfactant and corrosion inhibitor .
Preparation Methods
The synthesis of 1-naphthalenesulfonic acid, 3,6-dinonyl- typically involves the sulfonation of dinonylnaphthalene. The process begins with the alkylation of naphthalene using nonene to produce dinonylnaphthalene. This intermediate is then subjected to sulfonation using concentrated sulfuric acid to yield 1-naphthalenesulfonic acid, 3,6-dinonyl- . Industrial production methods often involve careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Naphthalenesulfonic acid, 3,6-dinonyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include sulfonate salts and substituted naphthalenes.
Scientific Research Applications
1-Naphthalenesulfonic acid, 3,6-dinonyl- has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and dispersing agent in various chemical processes.
Biology: The compound is studied for its potential use in biological systems as a phase-transfer catalyst.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its surfactant properties.
Industry: It is widely used as a corrosion inhibitor in lubricants and industrial coatings.
Mechanism of Action
The mechanism of action of 1-naphthalenesulfonic acid, 3,6-dinonyl- primarily involves its ability to form micelles in nonpolar solvents. These micelles can encapsulate and transport various substances, making the compound effective as a phase-transfer catalyst and surfactant. The sulfonic acid group interacts with polar molecules, while the nonyl groups provide hydrophobic interactions .
Comparison with Similar Compounds
1-Naphthalenesulfonic acid, 3,6-dinonyl- can be compared with other similar compounds such as:
Dinonylnaphthalenesulfonic acid: Similar in structure but may have different positions of the nonyl groups.
Calcium dinonylnaphthalenesulfonate: A salt form used as a corrosion inhibitor.
Other naphthalenesulfonic acids: Varying in the length and position of alkyl groups.
The uniqueness of 1-naphthalenesulfonic acid, 3,6-dinonyl- lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it particularly effective in its applications.
Properties
IUPAC Name |
3,6-di(nonyl)naphthalene-1-sulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3S/c1-3-5-7-9-11-13-15-17-24-19-20-27-26(21-24)22-25(23-28(27)32(29,30)31)18-16-14-12-10-8-6-4-2/h19-23H,3-18H2,1-2H3,(H,29,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJDFUWWKJARLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC2=C(C=C1)C(=CC(=C2)CCCCCCCCC)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275555 | |
Record name | 1-Naphthalenesulfonic acid, 3,6-dinonyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60275555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364342-84-7 | |
Record name | 1-Naphthalenesulfonic acid, 3,6-dinonyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60275555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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